molecular formula C10H18O B1508164 4-Isopropyl-4-methylcyclohexanone CAS No. 35161-20-7

4-Isopropyl-4-methylcyclohexanone

Cat. No. B1508164
CAS RN: 35161-20-7
M. Wt: 154.25 g/mol
InChI Key: VANNEPDUNCZRQO-UHFFFAOYSA-N
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Description

4-Isopropyl-4-methylcyclohexanone is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.2227 . It is also known by other names such as 4-Isopropylcyclohexanone and 4-(1-methylethyl)cyclohexanone .


Molecular Structure Analysis

The molecular structure of 4-Isopropyl-4-methylcyclohexanone consists of a cyclohexane ring with isopropyl and methyl groups attached. The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Isopropyl-4-methylcyclohexanone . It’s also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-methyl-4-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(3)6-4-9(11)5-7-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNEPDUNCZRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733399
Record name 4-Methyl-4-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35161-20-7
Record name 4-Methyl-4-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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